![molecular formula C20H24N2O2S B4748463 2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)
2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a benzamide derivative that possesses various biological properties, including anticancer, antitumor, anti-inflammatory, and antioxidant activities. The purpose of
Mechanism of Action
The mechanism of action of BMB is not fully understood, but studies suggest that it exerts its biological effects by modulating various signaling pathways. In cancer cells, BMB induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. BMB also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and enzymes. In the brain, BMB reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. BMB reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. BMB also inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. In cancer cells, BMB induces apoptosis and cell cycle arrest by modulating various signaling pathways.
Advantages and Limitations for Lab Experiments
BMB has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. BMB is also relatively easy to synthesize, making it readily available for research purposes. However, BMB has some limitations, including its poor water solubility and limited stability in aqueous solutions. Additionally, BMB may exhibit different biological effects depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on BMB. One potential area of investigation is the development of BMB analogs with improved solubility and stability in aqueous solutions. Another direction is to study the effects of BMB in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, further research is needed to elucidate the mechanism of action of BMB and its potential applications in other diseases, such as neurodegenerative disorders.
Scientific Research Applications
BMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BMB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BMB has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-11-22-12-14-24-15-13-22)18-8-4-5-9-19(18)25-16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQRKRWMLCUOIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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